pythiDC

Description

Structure

3D Structure

Properties

IUPAC Name |

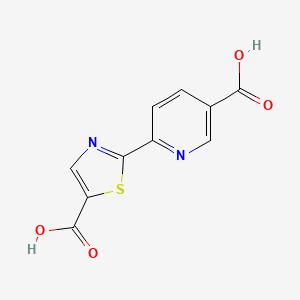

2-(5-carboxypyridin-2-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-9(14)5-1-2-6(11-3-5)8-12-4-7(17-8)10(15)16/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYUGJYTQIZJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101222244 | |

| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821370-71-1 | |

| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821370-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Derivatization of Pythidc and Analogues

Historical Development of Biheteroaryl Dicarboxylates as CP4H Inhibitors

The development of CP4H inhibitors has been an area of interest since the mid-1970s. Early inhibitors included simple metal chelators like 2,2′-bipyridine (bipy) and α-ketoglutarate (AKG) mimics such as N-oxalyl glycine (B1666218) (NOG), pyridine-2,4-dicarboxylic acid (24PDC), pyridine-2,5-dicarboxylic acid (25PDC), and 3,4-dihydroxybenzoic acid (DHB). google.comraineslab.com However, these early compounds often suffered from limitations such as low potency in cellular assays, insufficient selectivity for CP4H, and cytotoxicity. google.com

More potent inhibitors were later identified in the form of bipyridinedicarboxylic acids (bipyDCs), particularly 2,2′-bipyridine-4,5′-dicarboxylic acid (bipy45′DC) and 2,2′-bipyridine-5,5′-dicarboxylic acid (bipy55′DC). google.com These compounds demonstrated competitive inhibition with respect to AKG and exhibited selectivity for human CP4H1 over other prolyl hydroxylases like PHD2. google.com Despite their potency, bipyDCs presented challenges, including poor aqueous solubility and a high affinity for free iron. raineslab.comacs.org

This led to the exploration of biheteroaryl compounds where one of the pyridine (B92270) rings of the bipyridine scaffold was replaced with a different five- or six-membered heteroaryl ring containing an alkaloid nitrogen. raineslab.com This redesign aimed to improve properties like solubility and reduce iron binding while maintaining or enhancing inhibitory potency towards human CP4H. raineslab.com pythiDC, in which a thiazole (B1198619) moiety replaces one pyridyl group of bipy55′DC, was identified through this screening process as a compound that retained potency as a CP4H inhibitor while having negligible affinity for iron. acs.orgnih.gov

Exploration of Structure-Activity Relationships (SAR) for CP4H Inhibition

The structure-activity relationships of biheteroaryl dicarboxylates, including this compound, in the context of CP4H inhibition have been investigated to understand how structural modifications influence their potency and selectivity. nih.gov

This compound is a selective collagen prolyl 4-hydroxylase (CP4H1) inhibitor with an IC₅₀ value of 4.0 µM. caymanchem.comprobechem.commedchemexpress.com It exhibits selectivity for CP4H1 over hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2) at tested concentrations. caymanchem.com

The inhibitory activity of biheteroaryl dicarboxylates is linked to their ability to bind in the AKG binding pocket of CP4H and utilize their carboxyl groups to interact with residues in the active site. google.com this compound, like bipy45′DC and bipy55′DC, is believed to bind in this manner. google.com

Comparisons with other biheteroaryl dicarboxylates reveal insights into SAR. For instance, replacing a pyridyl group of bipy55′DC with a thiazole moiety, as in this compound, retained potency as a CP4H inhibitor while significantly reducing the affinity for free iron. acs.orgnih.gov This indicates that the thiazole ring is a suitable replacement for one pyridine ring in maintaining inhibitory activity against CP4H while improving other pharmacological properties.

Studies comparing this compound with other analogues, such as pyimDC (containing an imidazole (B134444) ring) and pyoxDC (containing an oxazole (B20620) ring), have shown that this compound and pyimDC generally exhibit greater potency as CP4H inhibitors compared to pyoxDC. raineslab.com

Furthermore, the esterification of the carboxyl groups, as seen in diethyl this compound, effectively reduces or eliminates the inhibitory activity of the compound in in vitro assays with purified enzyme. google.com This confirms that the free carboxylic acid groups are crucial for the direct interaction with the enzyme's active site. The activity of the ester prodrug is observed in cellular contexts, where intracellular esterases are presumed to hydrolyze the ester back to the active diacid. google.com

The SAR studies suggest that the presence and positioning of the carboxylate groups, along with the nature of the biheteroaryl scaffold, are critical determinants of CP4H inhibitory potency and selectivity. The reduced iron affinity of this compound compared to bipyDCs, while maintaining potent CP4H inhibition, highlights the successful modification of the biheteroaryl scaffold to improve desirable properties for potential therapeutic development. acs.orgnih.gov

Molecular Mechanisms of Cp4h Inhibition by Pythidc

Competitive Inhibition with α-Ketoglutarate (αKG)

CP4H is an α-ketoglutarate (αKG)-dependent dioxygenase. The enzyme catalyzes the hydroxylation of proline residues by coupling the oxidative decarboxylation of αKG with the hydroxylation of proline, a reaction that also requires ferrous iron (Fe(II)) and oxygen. PythiDC functions as a competitive inhibitor with respect to the co-substrate αKG. fishersci.fisigmaaldrich.comcenmed.comnih.govfishersci.ca This means that this compound binds to the same active site on the enzyme as αKG, thereby preventing αKG from binding and undergoing catalysis.

Lineweaver-Burke analysis has provided experimental evidence supporting the competitive nature of this compound inhibition with respect to αKG. fishersci.fisigmaaldrich.com This analysis demonstrates that increasing concentrations of αKG can overcome the inhibition by this compound, a characteristic feature of competitive inhibition. The structural similarity between this compound and αKG likely facilitates its binding to the αKG recognition pocket within the CP4H active site. fishersci.fisigmaaldrich.com Like other biheteroaryl dicarboxylates, this compound is thought to utilize its carboxyl groups to form interactions with residues in the active site of CP4H, mimicking the binding mode of αKG. fishersci.fisigmaaldrich.com

Enzymatic Inhibition Profile and Selectivity

The inhibitory potency and selectivity of a compound are critical parameters for its potential therapeutic application. Research has characterized the enzymatic inhibition profile of this compound against CP4H1 and evaluated its specificity relative to other related enzymes, such as prolyl hydroxylase domain-containing protein 2 (PHD2).

In vitro studies have determined the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for human CP4H1. The IC50 value for this compound against human CP4H1 has been reported as 4.0 μM. fishersci.fi The Ki value for the competitive inhibition of CP4H by this compound with respect to αKG has been determined to be 0.39 μM. fishersci.ficenmed.com These values indicate that this compound is a potent inhibitor of CP4H1 activity.

Here is a summary of the inhibition data for this compound against human CP4H1:

| Parameter | Value | Inhibition Type (vs. αKG) | Reference |

| IC50 | 4.0 μM | N/A | fishersci.fi |

| Ki | 0.39 μM | Competitive | fishersci.ficenmed.com |

Selectivity is a crucial aspect of drug development to minimize off-target effects. This compound has been evaluated for its inhibitory activity against other members of the Fe(II)- and αKG-dependent dioxygenase family, particularly PHD2, another prolyl hydroxylase involved in the hypoxia-inducible factor (HIF) pathway. Studies have shown that this compound inhibits human PHD2 only weakly. fishersci.fisigmaaldrich.com This indicates that this compound displays a notable degree of selectivity for CP4H over PHD2, which is advantageous for targeting CP4H-mediated processes with reduced potential for interference with HIF signaling. fishersci.fisigmaaldrich.com

Distinct Molecular Interactions with Iron Metabolism (negligible affinity for iron)

Unlike some other classes of CP4H inhibitors, such as bipyridinedicarboxylic acids (bipyDCs) and ethyl 3,4-dihydroxybenzoate (EDHB), which can chelate and sequester free iron, this compound exhibits a negligible affinity for iron. fishersci.ficenmed.com This is a significant characteristic because disrupting cellular iron homeostasis can lead to undesirable side effects, including an iron-deficient phenotype. fishersci.fi

Biological Impact of Pythidc in Cellular and Preclinical Models

Modulation of Collagen Biosynthesis and Extracellular Matrix Remodeling

Collagen prolyl 4-hydroxylase (C-P4H), with P4HA1 as a key catalytic subunit, is essential for the formation of 4-hydroxyproline (B1632879) from proline residues. researchgate.netprobechem.comoup.comresearchgate.net This hydroxylation is a critical post-translational modification required for the proper folding and stability of the collagen triple helix, which is fundamental for collagen deposition in the ECM. researchgate.netprobechem.comoup.com Targeting P4HA1 with diethyl-pythiDC has shown significant effects on collagen synthesis and turnover. researchgate.netbiorxiv.orgbiorxiv.org

Effects on Collagen Deposition and Turnover in Research Models

Diethyl-pythiDC has been shown to reduce collagen turnover in human retinal pigment epithelium cells. researchgate.netbiorxiv.orgbiorxiv.org In preclinical murine models of fibrovascular lesion growth, targeting P4HA1 with diethyl-pythiDC significantly attenuated lesion growth and reduced collagen turnover. researchgate.netbiorxiv.orgbiorxiv.org Furthermore, studies in human breast cancer cells indicated that diethyl-pythiDC inhibited collagen biosynthesis. biorxiv.orgbiorxiv.org The impact of diethyl-pythiDC on collagen I production has been measured in different cell lines, showing a decrease in both internal and external collagen I production in certain breast cancer cells. aacrjournals.orgbiorxiv.org

Cellular Phenotype Alterations Induced by pythiDC

Beyond its effects on collagen, this compound, particularly diethyl-pythiDC, has been observed to induce various alterations in cellular phenotypes across different cell lines. probechem.commedchemexpress.comaacrjournals.orgaacrjournals.orgfluoroprobe.comelifesciences.org

Research on Cell Viability and Proliferation in Various Cell Lines

Diethyl-pythiDC treatment has been shown to reduce cell proliferation in various cancer cell lines, including colorectal cancer (CRC) cells and pancreatic ductal adenocarcinoma (PDAC) cells. researchgate.netaacrjournals.org Studies in PDAC cells (PANC-1 and BxPC-3) demonstrated that diethyl-pythiDC treatment reduced proliferation and decreased colony formation. aacrjournals.orgaacrjournals.orgresearchgate.net Similarly, treatment with diethyl-pythiDC decreased the malignant phenotypes of CRC cells, including cell proliferation and colony formation. researchgate.net Research on lung cancer cells also indicated that diethyl-pythiDC decreased their malignant phenotypes, including cell viability and proliferation. frontiersin.orgnih.gov

Here is a summary of the effects of diethyl-pythiDC on cell proliferation and viability in various cell lines:

| Cell Line Type | Effect on Proliferation/Viability | Source Snippets |

| Colorectal Cancer (CRC) cells | Reduced proliferation, decreased colony formation | researchgate.net |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells (S2VP10, MIA PaCa2, BxPC-3, PANC-1) | Reduced proliferation, decreased colony formation | aacrjournals.orgaacrjournals.orgresearchgate.net |

| Lung Cancer cells | Decreased malignant phenotypes (including viability and proliferation) | frontiersin.orgnih.gov |

| Human Ovarian Cancer cells | Inhibition of cell migration (and implied effects on viability/proliferation in broader context) | medchemexpress.com |

| Human Breast Cancer cells (IntClust-2) | Decreased collagen I production (related to cell processes including proliferation/survival) | aacrjournals.org |

Investigations into Cell Migration and Invasion

Investigations have shown that diethyl-pythiDC can reduce cell migration and invasion in several cancer types. In PDAC cells, diethyl-pythiDC reduced migration and invasion, which was associated with the modulation of epithelial-mesenchymal transition (EMT) markers. aacrjournals.org Diethyl-pythiDC treatment also reduced the invasion capacity of CRC cells. researchgate.net Studies on lung cancer cells indicated that diethyl-pythiDC decreased their malignant phenotypes, including migration and invasion. frontiersin.orgnih.gov P4HA1 inhibition by diethyl this compound has been reported to inhibit the progression of invasive CRC. researchgate.netfrontiersin.org

Studies on Cell Cycle Progression Arrest

Research has indicated that diethyl-pythiDC can induce cell cycle arrest. Treatment of PDAC cells with diethyl-pythiDC increased G2/M cell cycle arrest. aacrjournals.orgaacrjournals.orgresearchgate.net This cell cycle arrest is considered to contribute to its anti-cancer effects.

Research on the Modulation of Epithelial-Mesenchymal Transition (EMT) Markers.

Studies have shown that this compound can modulate epithelial-mesenchymal transition (EMT) markers in various cancer cell lines and in preclinical models. EMT is a crucial process in cancer progression and metastasis, where epithelial cells acquire mesenchymal characteristics, leading to increased migration and invasion. mdpi.comoncotarget.com

In prostate cancer cells (DU145 and PC3), treatment with diethyl-pythiDC resulted in the modulation of EMT markers. Specifically, it led to the downregulation of mesenchymal markers such as N-Cadherin and Vimentin, while upregulating the epithelial marker E-cadherin. dtic.mil Similar findings were observed in pancreatic ductal adenocarcinoma (PDAC) cells (PANC-1 and BxPC-3), where diethyl-pythiDC treatment increased the protein expression of E-cadherin and decreased the expression of N-cadherin and vimentin. researchgate.netaacrjournals.orgresearchgate.net Furthermore, this compound treatment was shown to modulate EMT markers in tumors in immunocompromised mice subcutaneously injected with PC3 and DU145 cells. dtic.mil

These effects on EMT markers suggest that this compound may impede the process of EMT, potentially reducing the migratory and invasive capabilities of cancer cells.

Mechanisms of Action Beyond Direct Enzyme Inhibition.

While this compound is known to inhibit P4HA1, its biological effects extend to the regulation of gene and protein expression and interplay with various cellular signaling pathways. nih.govresearchgate.net

Regulation of Gene and Protein Expression (e.g., AGO2, MMP1).

Research has demonstrated that this compound treatment leads to the downregulation of specific proteins involved in cancer progression, notably AGO2 and MMP1. dtic.milaacrjournals.orgresearchgate.netnih.govresearchgate.net

In prostate cancer cells treated with diethyl-pythiDC, a decrease in the expression of AGO2 and MMP1 was observed. dtic.mil Similarly, studies in colorectal cancer (CRC) cells and patient-derived xenografts (PDXs) indicated that diethyl-pythiDC treatment decreased the levels of AGO2 and MMP1. researchgate.netnih.govresearchgate.net MMP1, a matrix metalloproteinase, is known to play a role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. japsonline.comwikipedia.orga-jhr.com AGO2 is a key component of the RNA-induced silencing complex (RISC) and is involved in miRNA-mediated gene silencing, a process implicated in tumorigenesis. genecards.orgportlandpress.comabebio.com The downregulation of these proteins by this compound suggests mechanisms of action that contribute to its anti-tumor effects beyond its primary target, P4HA1.

Data on the impact of this compound on AGO2 and MMP1 expression in different cell lines is summarized below:

| Cell Line (Cancer Type) | Treatment with this compound | Effect on AGO2 Expression | Effect on MMP1 Expression | Source |

| DU145 (Prostate Cancer) | Yes | Downregulation | Downregulation | dtic.mil |

| PC3 (Prostate Cancer) | Yes | Downregulation | Downregulation | dtic.mil |

| CRC cells (Colorectal Cancer) | Yes | Decreased levels | Lower expression | researchgate.netnih.govresearchgate.net |

| PDAC cells (Pancreatic Ductal Adenocarcinoma) | Yes | Reduced expression | Reduced expression | aacrjournals.orgresearchgate.net |

Interplay with Cellular Signaling Pathways (e.g., HIF-1α, Wnt signaling, RTK, mTOR, SWI-SNF).

This compound's effects are also linked to its interplay with several cellular signaling pathways critical for cancer cell survival, proliferation, and metastasis. While direct modulation of all listed pathways by this compound was not explicitly detailed in the search results, related information regarding P4HA1 and these pathways provides context.

High P4HA1 protein expression has been observed in patients with alterations in the Receptor Tyrosine Kinase (RTK), mTOR, and SWI/Sucrose Non-Fermentable (SWI-SNF) complex pathways. researchgate.net RTKs are cell surface receptors that play a crucial role in transmitting signals for cell growth, differentiation, and survival. wikipedia.orghaoranbio.comresearchgate.net The mTOR pathway is a key regulator of cell growth, proliferation, and survival. nih.govnih.govguidetopharmacology.orgmrc.ac.uk The SWI-SNF complex is involved in chromatin remodeling and gene expression regulation.

Upregulation of P4HA1 has been shown to contribute to glycolysis by improving the stability of HIF-1α in breast and pancreatic cancer. researchgate.net HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and is involved in regulating genes related to glucose metabolism, angiogenesis, and cell survival. nih.govfrontiersin.orgcuhk.edu.cnfrontiersin.org While the direct impact of this compound on HIF-1α was not extensively detailed, its inhibition of P4HA1 suggests a potential indirect influence on HIF-1α stability and downstream effects.

The Wnt signaling pathway is another critical pathway involved in various cellular processes, including cell proliferation, migration, and differentiation, and is often dysregulated in cancer. oncotarget.com While a direct link between this compound and Wnt signaling was not explicitly found, the broad impact of this compound on EMT and other cancer-related processes suggests potential crosstalk with such fundamental pathways.

The observed associations between high P4HA1 expression and alterations in RTK, mTOR, and SWI-SNF pathways, coupled with P4HA1's influence on HIF-1α, highlight the complex network of interactions in which this compound, as a P4HA1 inhibitor, may be involved. Further research is needed to fully elucidate the extent of this compound's interplay with these and other signaling cascades.

Therapeutic Research Applications of Pythidc in Disease Models Preclinical Focus

Research in Cancer Biology and Progression

Preclinical investigations using in vitro and in vivo models have explored the efficacy of pythiDC in several types of cancer. These studies have provided insights into its mechanisms of action, including its impact on cell cycle progression and the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.

Lung Adenocarcinoma Models

In the context of lung adenocarcinoma, research indicates that P4HA1 is crucial for the growth and invasion of cancer cells. youtube.com The small molecule inhibitor of P4HA1, this compound, has been shown to significantly inhibit the viability and invasive capacity of lung cancer cells. youtube.com Studies have found that P4HA1 expression is upregulated in lung adenocarcinoma tissues compared to normal tissues. youtube.com P4HA1 promotes invasion and metastasis by influencing EMT and the expression of matrix metalloproteinases (MMPs). youtube.com Targeting P4HA1 with inhibitors like this compound is therefore considered a promising therapeutic strategy for lung cancer. youtube.com

| Model System | Key Findings with this compound Treatment | Molecular Targets/Pathways Affected |

|---|---|---|

| Lung Cancer Cells | Significantly inhibited cell viability and invasion. youtube.com | P4HA1, EMT, Matrix Metalloproteinases (MMPs). youtube.com |

Colorectal Cancer (CRC) Models

In preclinical models of colorectal cancer, the small molecule inhibitor of P4HA1, diethyl-pythiDC, has demonstrated the ability to inhibit CRC growth. nih.gov Treatment with diethyl-pythiDC in CRC cells, such as HCT116 and SW480, led to a decrease in malignant phenotypes. nih.gov Specifically, the compound was found to reduce the levels of AGO2 and MMP1, which are target molecules of P4HA1. nih.gov In a patient-derived xenograft (PDX) model of CRC with high P4HA1 expression, treatment with diethyl-pythiDC resulted in tumor regression and decreased expression of the P4HA1 downstream target, MMP1. nih.gov These findings suggest that targeting P4HA1 with diethyl-pythiDC could be an effective therapeutic approach for aggressive colorectal cancers. nih.gov

| Model System | Key Findings with this compound Treatment | Molecular Targets/Pathways Affected |

|---|---|---|

| CRC cell lines (HCT116p53-wt,MSI, SW480p53-mut,MSS) | Reduced malignant phenotypes. nih.gov | P4HA1, AGO2, MMP1. nih.gov |

| CRC Patient-Derived Xenograft (PDX) model | Inhibited tumor growth and decreased MMP1 expression. nih.gov | P4HA1, MMP1. nih.gov |

Pancreatic Ductal Adenocarcinoma (PDAC) Models

Research in pancreatic ductal adenocarcinoma has identified P4HA1 as having an oncogenic role, with high expression correlating with poor prognosis. nih.gov The small molecule inhibitor of P4HA1, diethyl-pythiDC, has been evaluated for its efficacy in PDAC cells. nih.gov Treatment of PDAC cell lines, PANC-1 and BxPC-3, with diethyl-pythiDC resulted in reduced cell proliferation, decreased colony formation, and an increase in G2/M cell cycle arrest. nih.govnih.gov Furthermore, diethyl-pythiDC treatment modulated EMT markers by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers N-cadherin and vimentin. nih.gov In xenograft tumor models, diethyl-pythiDC treatment also led to a reduction in the expression of AGO2, MMP1, and the proliferative marker PCNA. nih.gov These findings suggest that targeting P4HA1 with diethyl-pythiDC could be a viable therapeutic strategy for PDAC. nih.gov

| Model System | Key Findings with this compound Treatment | Molecular Targets/Pathways Affected |

|---|---|---|

| PDAC cells (PANC-1, BxPC-3) | Reduced proliferation, decreased colony formation, G2/M cell cycle arrest, and modulated EMT markers. nih.gov | P4HA1, E-cadherin, N-cadherin, vimentin. nih.gov |

| PDAC Xenograft Tumors | Reduced expression of AGO2, MMP1, and PCNA; modulated EMT proteins. nih.gov | AGO2, MMP1, PCNA, EMT pathway. nih.gov |

Breast Cancer Models

In breast cancer research, this compound and its esterified form, diethyl-pythiDC, have been identified as selective inhibitors of collagen prolyl 4-hydroxylases (CP4Hs) without causing iron deficiency in cells. nih.gov In the MDA-MB-231 human breast cancer cell line, treatment with diethyl-pythiDC significantly reduced the secretion of type I collagen. nih.gov A study investigating inhibitors of P4HA3, a component of CP4H, used diethyl-pythiDC in vivo. frontiersin.org In a xenograft model using HS578T breast cancer cells, treatment with diethyl-pythiDC significantly reduced tumor growth. frontiersin.org The compound was noted for its ability to selectively target collagen prolyl 4-hydroxylases without affecting other prolyl hydroxylases. frontiersin.org

| Model System | Key Findings with this compound Treatment | Molecular Targets/Pathways Affected |

|---|---|---|

| MDA-MB-231 human breast cancer cells | Reduced secretion of type I collagen without cytotoxicity or iron deficiency. nih.gov | Collagen Prolyl 4-Hydroxylases (CP4Hs). nih.gov |

| HS578T xenografts (IntClust-2 breast cancer) | Significantly reduced tumor growth. frontiersin.org | P4HA3. frontiersin.org |

| ZR-751 xenografts (non-IntClust-2) | Slight decrease in tumor growth. frontiersin.org | P4HA3. frontiersin.org |

Prostate Cancer Models

In preclinical models of prostate cancer, the P4HA1 inhibitor this compound has been shown to reduce cancer cell proliferation and colony formation in DU145 and PC3 cells. nih.govunimi.it At the molecular level, treating prostate cancer cells with this compound resulted in the downregulation of AGO2 and MMP1 expression and modulated markers of EMT. nih.gov In vivo studies using immunocompromised mice with PC3 and DU145 cell xenografts demonstrated that treatment with diethyl-pythiDC led to a statistically significant reduction in tumor weight. nih.gov Furthermore, this compound treatment in these tumor models also modulated EMT markers. nih.gov

| Model System | Key Findings with this compound Treatment | Molecular Targets/Pathways Affected |

|---|---|---|

| DU145 and PC3 prostate cancer cells | Reduced cell proliferation and colony formation. nih.govunimi.it | P4HA1. nih.gov |

| DU145 and PC3 cells | Downregulation of AGO2 and MMP1; modulation of EMT markers. nih.gov | AGO2, MMP1, N-cadherin, Vimentin, E-cadherin. nih.gov |

| PC3 and DU145 xenografts in NSG mice | Statistically significant reduction in tumor weight and modulation of EMT markers in tumors. nih.gov | N-cadherin, Vimentin, E-cadherin. nih.gov |

Ovarian Cancer Models

No direct preclinical studies of this compound in ovarian cancer models were identified in the provided search results. Research has indicated that P4HA1 and P4HA2 are upregulated in ovarian cancer and that their knockdown can inhibit collagen secretion, migration, and metastasis of ovarian cancer cells. nih.govnih.gov However, these studies did not specifically investigate the effects of this compound.

Influence on Tumor Microenvironment Dynamics in Cancer Research

Preclinical studies have demonstrated that this compound, through its inhibition of P4H subunit alpha 1 (P4HA1), can significantly alter the dynamics of the tumor microenvironment (TME). The overproduction of collagen, a hallmark of the TME in many cancers, contributes to tissue stiffness and creates a barrier that can impede immune cell infiltration and the delivery of therapeutic agents. By targeting P4HA1, this compound interferes with collagen maturation and deposition, thereby modifying the physical and signaling landscape of the TME.

In models of lung and colorectal cancer, the inhibition of P4HA1 by this compound has been shown to decrease cancer cell viability, invasion, and migration. biorxiv.org Research in prostate cancer models has revealed that this compound treatment leads to reduced cell proliferation and colony formation. consensus.app Furthermore, at a molecular level, this compound has been observed to modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. consensus.app Specifically, treatment with this compound in prostate cancer cells resulted in the downregulation of mesenchymal markers such as N-Cadherin and Vimentin, and an upregulation of the epithelial marker E-cadherin. consensus.app In breast cancer xenograft models, treatment with diethyl this compound, an esterified form of the compound, led to a significant reduction in tumor growth. nih.gov

Table 1: Effects of this compound on Tumor Microenvironment Components in Preclinical Cancer Models

| Cancer Model | Key Findings | Molecular Changes | Reference |

|---|---|---|---|

| Lung Cancer | Inhibited cell viability and invasion. | Downregulation of P4HA1 activity. | biorxiv.org |

| Prostate Cancer (DU145 and PC3 cells) | Reduced cell proliferation and colony formation; reduced tumor growth in xenograft models. | Downregulation of AGO2 and MMP1; modulation of EMT markers (downregulation of N-cadherin and Vimentin, upregulation of E-cadherin). | consensus.app |

| Breast Cancer (HS578T xenografts) | Significantly reduced tumor growth. | Inhibition of P4HA3, leading to decreased collagen deposition. | nih.gov |

| Colorectal Cancer | Inhibited progression of invasive colorectal cancer. | Inhibition of P4HA1 activity. | biorxiv.org |

Research in Fibrotic Diseases

The fundamental role of this compound as an inhibitor of collagen synthesis positions it as a promising candidate for anti-fibrotic therapies. nih.gov Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix components, particularly collagen, leading to tissue scarring and organ dysfunction.

Subretinal fibrosis is a critical contributor to vision loss in neovascular age-related macular degeneration (nAMD). biorxiv.org Preclinical research has utilized the JR5558 murine model, which spontaneously develops subretinal neovascularization and fibrosis, to evaluate the therapeutic potential of this compound. biorxiv.org In a key study, intravitreal injection of diethyl this compound in these mice significantly attenuated the growth of fibrovascular lesions. biorxiv.org The treatment led to a notable reduction in collagen turnover in human retinal pigment epithelium cells. biorxiv.org Quantitative analysis of RPE/choroid flatmounts revealed a significantly lower ratio of collagen I positive area to isolectin B4 (IB4) positive area in the eyes treated with diethyl this compound compared to controls, indicating a marked inhibition of fibrosis development. biorxiv.org

Table 2: Efficacy of diethyl this compound in a Murine Model of Subretinal Fibrosis

| Murine Model | Compound | Primary Outcome | Key Measurement | Reference |

|---|---|---|---|---|

| JR5558 | diethyl this compound | Inhibition of subretinal fibrosis development. | Significantly lower mean Collagen I / IB4 area ratio in treated eyes versus controls. | biorxiv.org |

The mechanism of this compound suggests its potential utility across a spectrum of fibrotic diseases affecting various organs. In the context of liver fibrosis, which is characterized by the excessive deposition of collagen, the inhibition of P4HA1 is a rational therapeutic strategy. nih.gov While direct preclinical studies of this compound in liver fibrosis models are not extensively detailed in the available literature, the established role of P4HA1 in hepatic fibrosis underscores the compound's therapeutic potential. nih.gov Models of liver fibrosis, such as those induced by carbon tetrachloride (CCl4) or bile duct ligation, are standard platforms where the anti-fibrotic effects of P4HA1 inhibitors like this compound could be further elucidated. mdpi.com

Similarly, bladder fibrosis, a condition that can lead to decreased bladder compliance and overactive bladder, involves the transformation of fibroblasts into myofibroblasts and subsequent collagen deposition. nih.gov The cyclophosphamide (B585) (CYP)-induced model of bladder inflammation in rodents is a recognized preclinical model that exhibits fibrotic changes. nih.gov Although specific studies testing this compound in this model are not yet prominent, its foundational mechanism of inhibiting collagen synthesis makes it a relevant candidate for investigation in bladder fibrosis research.

Combination Therapeutic Research Strategies

To enhance therapeutic efficacy and potentially overcome resistance, preclinical studies have begun to explore this compound in combination with other agents. In the field of subretinal fibrosis, research has demonstrated that combining diethyl this compound with aflibercept, an anti-VEGF therapy commonly used in nAMD, results in a more potent anti-fibrotic effect than either treatment alone in the JR5558 mouse model. biorxiv.org This suggests a synergistic interaction where the anti-angiogenic effects of aflibercept are complemented by the direct anti-fibrotic action of this compound. biorxiv.org This combination approach addresses two key pathological processes in nAMD, offering a promising strategy to not only inhibit neovascularization but also prevent the subsequent vision-threatening fibrosis. biorxiv.org

Table 3: Preclinical Combination Therapy with diethyl this compound

| Disease Model | Combination | Outcome | Rationale for Combination | Reference |

|---|---|---|---|---|

| Subretinal Fibrosis (JR5558 murine model) | diethyl this compound + Aflibercept | Stronger anti-fibrotic effect compared to monotherapy. | Combining anti-fibrotic action (this compound) with anti-angiogenic therapy (aflibercept) to target multiple disease pathways. | biorxiv.org |

Methodological Approaches in Pythidc Research

In Vitro Experimental Models

In vitro studies are fundamental to elucidating the cellular and biochemical effects of pythiDC. These models allow for controlled environments to investigate the compound's impact on specific cell types and enzymatic activities.

Cell Culture Systems and Cell Line Selection

Cell culture systems are widely used to study the effects of this compound on various cell lines. Researchers select specific cell lines based on their relevance to the disease being studied, such as cancer or fibrosis. For instance, human breast cancer cell lines like MDA-MB-231 and HS578T have been utilized to study the effects of diethyl-pythiDC on collagen synthesis and cell behavior in the context of breast cancer. nih.govbiorxiv.org Prostate cancer cell lines such as DU145 and PC3 have also been employed to investigate the impact of this compound on proliferation and colony formation. dtic.mildtic.mil Pancreatic ductal adenocarcinoma (PDAC) cell lines, including S2VP10, MIA PaCa2, BxPC-3, and PANC-1, have been used to assess the effects of diethyl-pythiDC on proliferation, colony formation, migration, and invasion. researchgate.netaacrjournals.org Human embryonic kidney (HEK) cells and human retinal pigment epithelial (huRPE) cells have also been used in studies involving diethyl-pythiDC to evaluate its effects on CP4H activity and collagen production. nih.govbiorxiv.orgresearchgate.net The selection of cell lines often involves considering factors like the expression levels of target enzymes like P4HA1 and their relevance to the specific research question. dtic.milresearchgate.netaacrjournals.orgnih.gov Cell line development and selection processes can involve techniques to ensure high expression of target proteins or to select for specific cellular characteristics. nih.govmoleculardevices.comopenaccessjournals.combeckman.com

Functional Assays for Cellular Responses

Various functional assays are employed to assess the impact of this compound on cellular behavior. These assays provide insights into the compound's effects on processes critical for disease progression.

Clonogenic Assays: These assays measure the ability of single cells to grow into colonies, providing an assessment of long-term cell proliferation and survival. Studies have shown that treatment with this compound or diethyl-pythiDC reduces colony formation in prostate cancer and PDAC cell lines. dtic.mildtic.milresearchgate.netaacrjournals.org

MTT Assays: The MTT assay is a colorimetric assay used to measure cell viability and proliferation. It is based on the reduction of a yellow tetrazolium dye (MTT) to purple formazan (B1609692) by metabolically active cells. medchemexpress.comnih.gov This assay has been used to demonstrate that diethyl-pythiDC reduces cell proliferation in various PDAC cell lines. researchgate.netaacrjournals.org

Wound Healing Assays: Also known as scratch assays, these are used to measure cell migration. A "wound" is created in a cell monolayer, and the rate at which cells migrate into the gap is measured. frontiersin.orgcreative-biolabs.comsigmaaldrich.com Diethyl-pythiDC has been shown to reduce migration in PDAC cells using this method. researchgate.netaacrjournals.org

Transwell Assays: Transwell assays, or Boyden chamber assays, are used to assess cell migration and invasion. Cells are placed in an insert with a porous membrane, and their ability to migrate through the pores (migration) or through a layer of extracellular matrix material (invasion) towards a chemoattractant in the lower chamber is measured. frontiersin.orgcreative-biolabs.comsigmaaldrich.comresearchgate.net Studies have demonstrated that diethyl-pythiDC reduces invasion of PDAC cells in Transwell assays. researchgate.netaacrjournals.org

AlamarBlue Assays: The AlamarBlue assay is another colorimetric/fluorometric assay used to measure cell viability and metabolic activity. biorxiv.org This assay has been used to assess the safety and metabolic effects of diethyl-pythiDC on cells like huRPEs and human primary mesenchymal cells (huPMCs). biorxiv.org

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are crucial for understanding the direct interaction of this compound with its target enzymes, particularly CP4Hs.

Enzymatic Inhibition Assays: These assays measure the ability of this compound to inhibit the catalytic activity of purified or recombinant CP4H enzymes. The rate of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor and substrates. nih.govnih.gov

Lineweaver-Burke Analysis: This is a graphical method used to analyze enzyme kinetics and inhibition. By plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]), a linear relationship is obtained. sigmaaldrich.comyoutube.comgraphpad.com Lineweaver-Burke analysis has been used to determine the type of inhibition and the inhibition constant (Ki) of this compound for CP4H1. nih.govraineslab.com This analysis demonstrated that this compound is a competitive inhibitor with respect to the α-ketoglutarate cosubstrate. nih.govraineslab.com

Here is a data table summarizing representative IC50 values for this compound and related compounds against human CP4H1:

| Compound | IC50 (µM) |

| pyimDC | 2.6 ± 0.1 |

| pyoxDC | 33 ± 8 |

| This compound | 4.0 ± 0.2 |

Data derived from in vitro enzymatic inhibition assays against human CP4H1. nih.gov

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the efficacy and effects of this compound in a living organism, providing a more complex and physiologically relevant context than in vitro studies.

Xenograft Models

Xenograft models involve transplanting human cancer cells or tissue into immunocompromised mice. These models are widely used to study tumor growth, metastasis, and the effects of potential therapeutic agents like this compound. nih.govoup.combiorxiv.orgmedchemexpress.comcriver.comresearchgate.net

Studies using xenograft models have demonstrated that diethyl-pythiDC can significantly reduce tumor growth in various cancer types. In breast cancer xenografts derived from the IntClust-2 (HS578T) cell line, treatment with diethyl-pythiDC significantly reduced tumor volume compared to control groups. biorxiv.org A mild decrease in tumor growth was also observed in xenografts from the non-IntClust-2 (ZR-751) cell line. biorxiv.org In prostate cancer xenografts using PC3 and DU145 cells, treatment with this compound resulted in a statistically significant reduction in tumor weight. dtic.mil Diethyl-pythiDC has also been shown to reduce tumor growth and metastasis in preclinical models of PDAC using xenografts in NOD/SCID/IL2γ receptor-null (NSG) mice. researchgate.netaacrjournals.org

Data from a breast cancer xenograft study using diethyl-pythiDC:

| Cell Line | Treatment | Approximate Tumor Volume (mm³) |

| HS578T | Vehicle (Control) | ~1500 |

| HS578T | Diethyl-pythiDC | ~500 |

| ZR-751 | Vehicle (Control) | ~1050 |

| ZR-751 | Diethyl-pythiDC | ~925 |

Approximate tumor volumes after 4 weeks of treatment in a breast cancer xenograft model. biorxiv.org

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are created by implanting tumor tissue directly from a patient into immunocompromised mice. oup.comresearchgate.netnih.govraineslab.comcriver.cominvivotek.comwikipedia.org These models are considered more clinically relevant than cell line-derived xenografts as they better preserve the heterogeneity, architecture, and molecular characteristics of the original human tumor. criver.cominvivotek.comwikipedia.org

PDX models have been utilized to evaluate the efficacy of this compound in a setting that more closely mimics human disease. Treatment of colorectal cancer (CRC) PDX models exhibiting high expression of P4HA1 with diethyl-pythiDC has resulted in tumor regression. nih.gov This suggests that targeting P4HA1 with diethyl-pythiDC could be an effective therapeutic strategy for aggressive CRCs. nih.gov PDX models are valuable tools for target validation and translational studies in drug development. criver.com

Comparative Analysis and Future Research Trajectories for Pythidc

Identification of Novel Molecular Targets Regulated by P4HA1 Inhibition

Research into the inhibition of P4HA1 by compounds like pythiDC and diethyl-pythiDC has led to the identification of novel molecular targets regulated by this enzyme. P4HA1 is the major α isoform of CP4H and plays a crucial role in collagen synthesis and the formation of stable collagen triple helices. nih.govbiorxiv.org

Studies have shown that inhibiting P4HA1 with diethyl-pythiDC can decrease the levels of argonaute-2 (AGO2) and matrix metalloproteinase 1 (MMP1) in colorectal cancer cells. nih.gov AGO2 is a component of the microRNA biogenesis pathway implicated in tumorigenesis, and MMP1 is a matrix metalloproteinase involved in extracellular matrix remodeling. nih.govnih.gov This suggests that P4HA1 inhibition can influence cellular processes beyond collagen modification, impacting gene regulation and matrix degradation.

In lung cancer cells, P4HA1 is essential for growth, migration, and invasion. researchgate.net Inhibition of P4HA1 by diethyl-pythiDC has been shown to decrease the malignant phenotypes of these cells. researchgate.net Additionally, research indicates that miR-124 can regulate and target P4HA1 expression in lung cancer cells, highlighting a link between microRNA pathways and P4HA1 regulation. nih.govresearchgate.net

In pancreatic ductal adenocarcinoma (PDAC), diethyl-pythiDC treatment reduced cell proliferation, colony formation, migration, and invasion. researchgate.net This was accompanied by the modulation of epithelial-mesenchymal transition (EMT) markers, such as N-cadherin, E-cadherin, and vimentin. researchgate.net These findings suggest that P4HA1 inhibition can influence EMT, a critical process in cancer progression and metastasis.

Research Directions for Optimized Analogues and Delivery Systems

The development of this compound and diethyl-pythiDC has opened avenues for further research into optimized analogues and delivery systems to enhance their therapeutic potential. While this compound itself is a potent CP4H1 inhibitor, its solubility is described as slightly soluble in DMSO and PBS. caymanchem.com The diethyl ester prodrug, diethyl-pythiDC, offers improved cellular permeability. medchemexpress.comraineslab.com

Future research directions include the synthesis and evaluation of novel biheteroaryl dicarboxylate analogues with improved pharmacokinetic properties, such as enhanced solubility, stability, and bioavailability. raineslab.com Modifications to the core structure of this compound could lead to compounds with increased potency, selectivity for specific CP4H isoforms, or altered off-target profiles.

Furthermore, the development of advanced delivery systems could improve the targeting of this compound or its analogues to specific tissues or cells, potentially reducing systemic exposure and minimizing potential side effects. researchgate.net Strategies such as nanoparticle-based delivery, liposomal encapsulation, or conjugation to targeting ligands could be explored to enhance the efficacy and safety of this compound-based therapies.

Exploration of Synergistic Therapeutic Modalities in Preclinical Research

Preclinical research is actively exploring the potential of this compound and its analogues in combination with other therapeutic modalities to achieve synergistic effects. biorxiv.orgresearchgate.netnih.govnih.goviqvia.com The rationale behind these combination strategies is to target multiple pathways involved in disease progression, potentially leading to enhanced efficacy and overcoming resistance mechanisms.

In the context of subretinal fibrosis, combining diethyl-pythiDC with aflibercept, an anti-VEGF agent, demonstrated a stronger antifibrotic effect in a murine model than monotherapies. biorxiv.org This suggests that simultaneously targeting collagen hydroxylation and angiogenesis could be a promising approach for fibrotic eye diseases.

Given the role of P4HA1 in promoting cancer cell growth, migration, and invasion, combining P4HA1 inhibitors like diethyl-pythiDC with other anti-cancer agents is a logical research direction. nih.govnih.govresearchgate.netresearchgate.net Potential synergistic modalities could include chemotherapy, targeted therapies inhibiting other pro-survival or pro-metastatic pathways, or immunotherapies. researchgate.netnih.goviqvia.com For instance, exploring combinations with inhibitors of EMT, angiogenesis inhibitors, or immune checkpoint modulators could yield improved outcomes in various cancers where P4HA1 is implicated. nih.govnih.govresearchgate.netresearchgate.net

Unexplored Biological Contexts and Physiological Roles in Research

While research has highlighted the role of P4HA1 and the potential of its inhibitors like this compound in cancer and fibrosis, there are still many unexplored biological contexts and physiological roles that warrant further investigation. nih.govresearchgate.net

P4HA1 is widely distributed in various tissues, and collagen hydroxylation is a fundamental process in the formation and stability of collagen, the most abundant protein in the human body. nih.govbiorxiv.org Beyond cancer and overt fibrotic conditions, dysregulation of collagen hydroxylation mediated by P4HA1 could play a role in a wider range of diseases.

For example, the specific roles and mechanisms of P4HA1 in different types of cardiovascular diseases, such as myocardial infarction, ischemia-reperfusion injury, and heart failure with preserved ejection fraction, remain to be fully explored. nih.gov Investigating the involvement of P4HA1 in the remodeling of the extracellular matrix in the cardiovascular system could reveal novel therapeutic targets.

Furthermore, the physiological roles of P4HA1 in normal tissue development, homeostasis, and repair processes are not completely understood. researchgate.net Research into these fundamental aspects could uncover unexpected implications of P4HA1 inhibition and identify potential off-target effects or novel therapeutic opportunities in non-pathological settings. The influence of P4HA1 inhibition on cellular processes beyond collagen modification, such as its impact on AGO2 and MMP1 levels or EMT, suggests broader regulatory roles that need further elucidation in various cell types and physiological contexts. nih.govresearchgate.net

Q & A

Q. What is the mechanism of pythiDC as a collagen prolyl 4-hydroxylase (CP4H) inhibitor, and how can its inhibitory activity be experimentally validated?

this compound competitively inhibits CP4H by binding to the α-ketoglutarate (AKG) binding site, as demonstrated by Lineweaver-Burk plots showing increased slope values with higher this compound concentrations . To validate this, researchers should perform enzyme kinetics assays using purified CP4H, varying concentrations of AKG and this compound, and analyze double reciprocal plots to confirm competitive inhibition patterns. Cell-based assays measuring hydroxyproline levels in collagen can further corroborate inhibition efficacy .

Q. How does this compound’s selectivity for CP4H compare to other iron-dependent enzymes, and what assays can assess off-target effects?

this compound exhibits high selectivity for CP4H with minimal iron chelation activity, avoiding disruption of cellular iron homeostasis . Researchers should use metal-binding assays (e.g., ferrozine-based iron chelation tests) and compare this compound’s effects on other iron-dependent enzymes (e.g., HIF prolyl hydroxylases) via activity assays. Mass spectrometry or crystallography can identify binding interactions unique to CP4H’s active site .

Q. What experimental designs are recommended for determining this compound’s IC₅₀ in cell viability and collagen synthesis assays?

Use dose-response curves with this compound concentrations ranging from 0.1–20 μM. For viability, employ ATP-based assays (e.g., CellTiter-Glo) in CP4H-dependent cell lines (e.g., HS578T breast cancer cells). For collagen synthesis, quantify hydroxyproline via HPLC or ELISA after 48–72 hours of treatment. Normalize results to untreated controls and calculate IC₅₀ using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cell lines with varying CP4H expression levels?

Differential responses arise from genomic amplification of CP4H isoforms (e.g., P4HA3 in IntClust-2 breast cancer cells). Prioritize cell lines with confirmed CP4H overexpression (e.g., via RNA-seq or Western blot) and use siRNA knockdown as a control. For example, HS578T (IntClust-2) shows 70% tumor growth reduction with this compound, while ZR-751 (non-IntClust-2) exhibits minimal response .

Q. What methodological considerations are critical for translating this compound’s in vitro activity to in vivo models of fibrosis or cancer?

Use esterified prodrugs (e.g., diethyl this compound) to enhance bioavailability . In xenograft models, administer 100 mg/kg/week intraperitoneally and monitor tumor volume via caliper measurements. Include endpoints like collagen deposition (Masson’s trichrome staining) and ERK phosphorylation (Western blot) to link CP4H inhibition to downstream signaling . Ensure body weight and serum iron levels are tracked to exclude toxicity .

Q. How can researchers address variability in this compound’s IC₅₀ values across studies, and what factors influence reproducibility?

Variability stems from differences in cell culture conditions (e.g., serum collagen content) and assay sensitivity. Standardize protocols:

- Use serum-free media during treatment to eliminate exogenous collagen.

- Pre-treat cells with ascorbate (50 μM) to saturate intracellular prolyl hydroxylase cofactors.

- Validate CP4H activity via positive controls (e.g., EDTA for iron chelation) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.